

# In Vitro Characterization of a Novel NR1H4 Activator: A Technical Guide

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## Compound of Interest

Compound Name: NR1H4 activator 1

Cat. No.: B13430107

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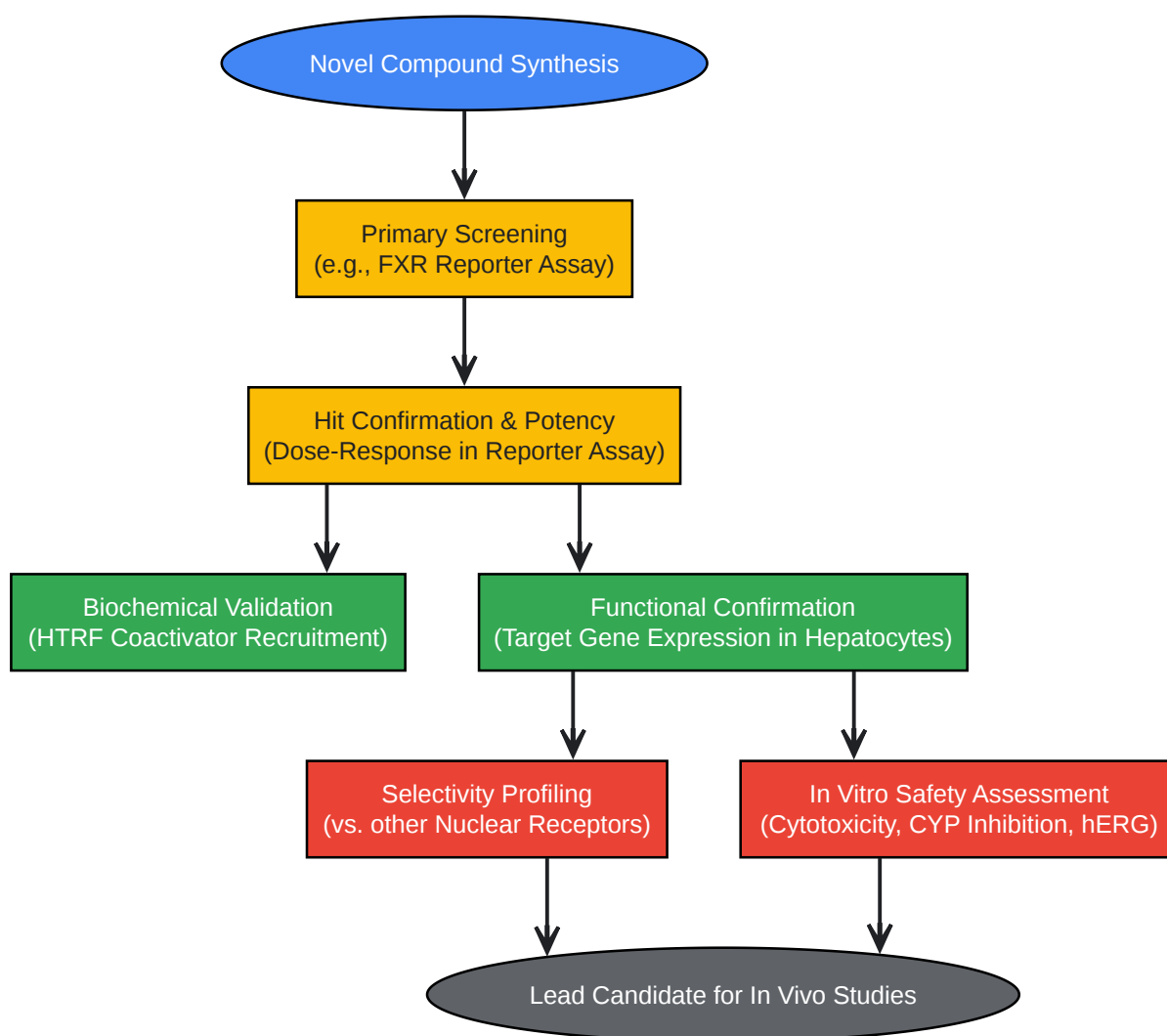
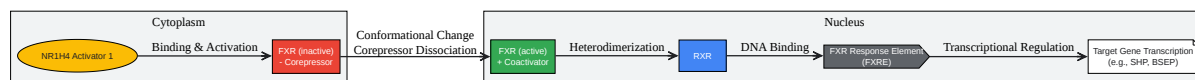
This technical guide provides a comprehensive overview of the in vitro characterization of a novel, potent, and selective small molecule activator of the Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as the Farnesoid X Receptor (FXR). This document outlines the core methodologies, data interpretation, and signaling pathways involved in the preclinical assessment of such a compound, herein referred to as "**NR1H4 Activator 1**."

## Introduction to NR1H4 (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.<sup>[1]</sup> It plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.<sup>[1][2]</sup> As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR) to modulate the expression of target genes.<sup>[1][3]</sup> Dysregulation of FXR signaling has been implicated in various diseases, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and certain cancers, making it a promising therapeutic target.<sup>[1][2]</sup>

## NR1H4/FXR Signaling Pathway

Upon binding to its ligand, such as a bile acid or a synthetic agonist like **NR1H4 Activator 1**, FXR undergoes a conformational change. This change promotes the recruitment of coactivator proteins and the dissociation of corepressors, leading to the transcriptional regulation of target genes.



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## References

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